molecular formula C21H13ClF4N2O3 B250767 N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide

N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide

Cat. No.: B250767
M. Wt: 452.8 g/mol
InChI Key: PMPDEWBGILFMKT-UHFFFAOYSA-N
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Description

N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a chlorobenzoyl group, a tetrafluorobenzamide group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-chlorobenzoyl chloride: This is achieved by reacting 2-chlorobenzoic acid with thionyl chloride under reflux conditions.

    Formation of 3-amino-phenyl-2-chlorobenzamide: The 2-chlorobenzoyl chloride is then reacted with 3-aminophenol in the presence of a base such as triethylamine.

    Introduction of the tetrafluorobenzamide group: The intermediate compound is further reacted with 2,3,5,6-tetrafluoro-4-methoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chlorobenzoyl group can be reduced to a benzyl group.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid.

    Reduction: Formation of N-{3-[(2-chlorobenzyl)amino]phenyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide.

    Substitution: Formation of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,3,5,6-tetrafluoro-4-aminobenzamide.

Scientific Research Applications

N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,3,5,6-tetrafluorobenzamide
  • N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,3,5,6-tetrafluoro-4-hydroxybenzamide
  • N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,3,5,6-tetrafluoro-4-aminobenzamide

Uniqueness

N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a precursor for the synthesis of other valuable compounds.

Properties

Molecular Formula

C21H13ClF4N2O3

Molecular Weight

452.8 g/mol

IUPAC Name

N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide

InChI

InChI=1S/C21H13ClF4N2O3/c1-31-19-17(25)15(23)14(16(24)18(19)26)21(30)28-11-6-4-5-10(9-11)27-20(29)12-7-2-3-8-13(12)22/h2-9H,1H3,(H,27,29)(H,28,30)

InChI Key

PMPDEWBGILFMKT-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl)F)F

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl)F)F

Origin of Product

United States

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